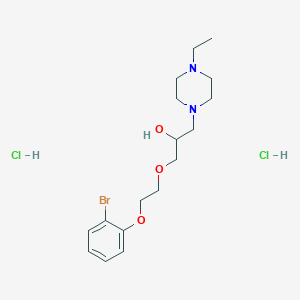

1-(2-(2-Bromophenoxy)ethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

CAS No.: 1217048-70-8

Cat. No.: VC5856893

Molecular Formula: C17H29BrCl2N2O3

Molecular Weight: 460.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217048-70-8 |

|---|---|

| Molecular Formula | C17H29BrCl2N2O3 |

| Molecular Weight | 460.23 |

| IUPAC Name | 1-[2-(2-bromophenoxy)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |

| Standard InChI | InChI=1S/C17H27BrN2O3.2ClH/c1-2-19-7-9-20(10-8-19)13-15(21)14-22-11-12-23-17-6-4-3-5-16(17)18;;/h3-6,15,21H,2,7-14H2,1H3;2*1H |

| Standard InChI Key | UECPOXOZKXIVCC-UHFFFAOYSA-N |

| SMILES | CCN1CCN(CC1)CC(COCCOC2=CC=CC=C2Br)O.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is , with a molecular weight of 460.23 g/mol. Its IUPAC name, 1-[2-(2-bromophenoxy)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol; dihydrochloride, reflects the integration of a brominated aromatic ring, a piperazine derivative, and a propanol backbone. The dihydrochloride salt form enhances stability and solubility for experimental applications.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 1217048-70-8 |

| Molecular Formula | |

| Molecular Weight | 460.23 g/mol |

| SMILES Notation | CCN1CCN(CC1)CC(COCCOC2=CC=CC=C2Br)O.Cl.Cl |

| InChI Key | UECPOXOZKXIVCC-UHFFFAOYSA-N |

Stereochemical and Crystallographic Insights

While crystallographic data for this specific compound remains unpublished, analogous bromophenoxy derivatives exhibit planar aromatic systems with dihedral angles influencing molecular packing. For example, a related thiazole-bearing bromophenyl compound demonstrated a dihedral angle of 15.42° between its aromatic and heterocyclic rings . Such structural features are critical for predicting intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern solubility and crystallinity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(2-(2-bromophenoxy)ethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride involves multistep organic reactions:

-

Bromophenoxy Ether Formation: 2-Bromophenol is alkylated with ethylene glycol ditosylate to yield 2-(2-bromophenoxy)ethanol.

-

Piperazine Incorporation: The ethanol intermediate undergoes nucleophilic substitution with 4-ethylpiperazine in the presence of a base, forming the tertiary amine linkage.

-

Propanol Backbone Assembly: A glycerol derivative is functionalized with the ethoxy-piperazine moiety via etherification.

-

Salt Formation: The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt, enhancing purity and stability.

Industrial Production

Over 1,300 suppliers globally, including Guangzhou Longfine Biotechnology and Sun Rise Chem. Ind. Co., offer this compound for research purposes . Production scales vary from milligram quantities for academic labs to kilogram batches for pharmaceutical intermediates. Key challenges include optimizing yield during the salt-forming step and minimizing residual solvents, which are critical for meeting regulatory standards .

Physicochemical Properties

Solubility and Stability

Solubility data for this compound remain unreported, but its hydrochloride salt form likely exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol. Stability studies suggest that the compound degrades under prolonged exposure to light or moisture, necessitating storage at -20°C in amber vials.

Spectroscopic Characterization

-

NMR: The -NMR spectrum is expected to show resonances for the ethylpiperazinyl methyl group (~1.1 ppm), aromatic protons (~7.3–7.6 ppm), and ethoxy methylene groups (~3.5–4.0 ppm).

-

Mass Spectrometry: Electrospray ionization (ESI-MS) would display a molecular ion peak at m/z 460.23, with fragmentation patterns revealing the bromophenoxy and piperazine subunits.

Future Research Directions

Structural Optimization

Modifying the ethoxy linker length or substituting the bromine atom with fluorine could enhance bioavailability and target selectivity. Computational modeling, such as molecular docking studies, would help predict binding affinities for neurological targets.

Clinical Translation

Collaborative efforts between academic and industrial labs are essential to advance this compound from preclinical research to Investigational New Drug (IND) status. Priority areas include pharmacokinetic profiling and toxicity screening in animal models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume